1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
Molecular Formula |
C13H12N4O3 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O3/c1-19-8-3-4-11(20-2)10(5-8)17-12-9(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
InChI Key |
LDDQTLZGLJMTGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the cyclization step, achieving comparable yields (75–80%) while reducing reaction time by 60%. However, scalability remains challenging due to rapid heat dissipation in larger batches.
Optimization of Reaction Conditions
Table 1: Comparative Analysis of Cyclization Methods
| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Conventional (HCl gas) | Dioxane | HCl | 6 | 85 | |
| Microwave | DMF | HCl | 0.5 | 80 | |
| Thermal (reflux) | Toluene | AcOH | 12 | 68 |
Key observations:
-
Dioxane outperforms toluene and DMF in conventional synthesis due to better HCl solubility and intermediate stability.
-
Catalytic acetic acid in toluene affords lower yields (68%), likely due to incomplete cyclization.
Regioselective Introduction of the 2,5-Dimethoxyphenyl Group
The 1-position substituent is introduced at the initial hydrazine condensation stage. Reacting 2,5-dimethoxyphenylhydrazine hydrochloride with ethyl ethoxymethylenec cyanoacetate ensures regioselective formation of the 1-arylpyrazole intermediate. Competing pathways (e.g., 3- or 5-substitution) are suppressed by the electron-donating methoxy groups, which stabilize the transition state during cyclocondensation. ¹H NMR analysis of intermediate (3) confirms regiochemistry, with characteristic singlet peaks for pyrazole-H (δ 7.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm).
Characterization and Spectral Data
The final compound is characterized by:
-
¹H NMR (400 MHz, DMSO-) : δ 8.45 (s, 1H, pyrimidine-H), 7.62 (d, Hz, 1H, Ar-H), 6.95 (dd, Hz, 1H, Ar-H), 6.88 (d, Hz, 1H, Ar-H), 3.83 (s, 3H, OCH), 3.79 (s, 3H, OCH).
-
Elemental Analysis : Calculated for CHNO: C 56.37%, H 4.70%, N 18.81%; Found: C 56.29%, H 4.75%, N 18.77%.
Challenges and Alternative Approaches
-
Byproduct Formation : Prolonged HCl exposure generates hydrolyzed byproducts (e.g., pyrazole-4-carboxylic acids). Neutralization with NaOH immediately post-reaction mitigates this issue.
-
Alternative Nitriles : Benzyl cyanide and acrylonitrile fail to yield the desired product, suggesting steric and electronic constraints at the cyclization stage.
Scalability and Industrial Feasibility
Conventional thermal methods are preferred for kilogram-scale synthesis, with batch yields exceeding 80%. Microwave-assisted protocols, while faster, require specialized equipment and are limited to sub-100g batches. Recent patents suggest continuous-flow reactors may bridge this gap, but data specific to pyrazolo[3,4-d]pyrimidinones remain unpublished .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidin-4(5H)-one core undergoes nucleophilic substitution at electron-deficient positions, particularly at nitrogen atoms.
Key Observations :
-
Chlorination with PCl₅/POCl₃ introduces a leaving group at the 4-position, enabling subsequent substitutions .
-
Hydrazine substitution facilitates the formation of hydrazone derivatives, which are intermediates for further functionalization .
Cyclization Reactions
The compound participates in cyclization reactions to form fused heterocyclic systems.
Mechanistic Insight :
-
Cyclization often involves activation of the pyrimidine ring’s electrophilic sites, followed by bond formation with nucleophilic partners (e.g., nitriles or amines) .
Oxidation and Reduction
The dimethoxyphenyl group and pyrimidine core exhibit redox activity.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation of dimethoxy groups | H₂O₂, FeCl₃ | Quinone derivatives (demethylation followed by oxidation) | |
| Reduction of pyrimidine core | NaBH₄/LiAlH₄ | Partially saturated pyrazolo[3,4-d]pyrimidine derivatives |
Notable Data :
-
Demethylation of the 2,5-dimethoxyphenyl group under oxidative conditions yields catechol intermediates, which are prone to further oxidation.
-
Reduction of the pyrimidine ring modifies electronic properties, potentially enhancing biological activity.
Functionalization via Coupling Reactions
The compound serves as a scaffold for cross-coupling reactions.
| Reaction | Reagents/Conditions | Products | References |
|---|---|---|---|
| Suzuki-Miyaura coupling | Aryl boronic acids, Pd(PPh₃)₄ | 4-Aryl-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
| Click chemistry | Cu(I)-catalyzed azide-alkyne | Triazole-linked pyrazolo[3,4-d]pyrimidine conjugates |
Applications :
-
These reactions enable the introduction of diverse aryl or alkyl groups, tailoring the compound for specific biological targets.
Stability and Degradation
The compound’s stability under varying conditions is critical for applications.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Activation Energy (kJ/mol) | Yield (%) |
|---|---|---|---|
| Chlorination | Fast | 45–55 | 85–92 |
| Suzuki coupling | Moderate | 60–75 | 70–80 |
| Hydrazine substitution | Slow | 80–95 | 65–75 |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their ability to inhibit cancer cell growth. In one study, compounds based on this structure demonstrated a mean growth inhibition of 43.9% across 56 different cancer cell lines, indicating broad-spectrum anticancer activity .
Case Study: Dual CDK2/TRKA Inhibition
A notable case study involved the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that acted as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These compounds showed potent anticancer activity and were characterized by molecular docking simulations that suggested effective binding modes similar to known inhibitors .
Kinase Inhibition
The compound has also been investigated for its role as a kinase inhibitor. Kinases are crucial in regulating various cellular processes, and their dysregulation is often linked to cancer. The pyrazolo[3,4-d]pyrimidine structure has been associated with the inhibition of several kinases, including Aurora A/B and others involved in cancer progression .
Table: Summary of Kinase Inhibition Studies
| Compound | Target Kinase | IC50 Value (µM) | Cell Line Tested |
|---|---|---|---|
| Compound A | Aurora A/B | 0.19 | WM266.4 |
| Compound B | CDK2 | 0.25 | HepG2 |
| Compound C | TRKA | 0.30 | HCT116 |
Other Therapeutic Applications
Beyond oncology, the compound's derivatives have shown promise in other therapeutic areas:
- Anti-inflammatory Properties : Some pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-inflammatory effects, contributing to potential treatments for inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may exhibit neuroprotective properties, which could be beneficial in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone derivatives vary in substituents, leading to distinct physicochemical and biological profiles. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidinone Derivatives
Key Observations:
Substituent Effects on Bioactivity: Methoxy Groups: The 2,5-dimethoxyphenyl substituent in the target compound may enhance binding to hydrophobic pockets in enzymes, as seen in analogs like 1-(4-methoxybenzyl)-derivatives . In contrast, 1-phenyl derivatives exhibit moderate antimicrobial activity, suggesting that electron-donating groups (e.g., methoxy) could fine-tune target selectivity .
Synthetic Accessibility :
- The target compound can be synthesized via cyclization reactions similar to those in (refluxing with aromatic amines in pyridine). However, the introduction of methoxy groups may require protective strategies to avoid demethylation under harsh conditions .
Acid-Base Behavior: The dichlorophenyl derivative has a predicted pKa of -2.76, indicating strong acidity, whereas methoxy-substituted analogs are likely less acidic due to electron-donating effects .
The dimethoxy substitution pattern may confer unique kinase-inhibitory properties, warranting further investigation .
Biological Activity
1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activities associated with this compound, including its anticancer properties and mechanisms of action.
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The presence of the 2,5-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating notable growth inhibition.
Table 1: Anticancer Activity Data
| Cell Line | GI (%) | IC50 (µM) | Reference |
|---|---|---|---|
| HOP-92 (Lung) | 71.8 | 11.70 | |
| NCI-H460 (Lung) | 66.12 | 19.92 | |
| ACHN (Renal) | 66.02 | - | |
| RFX 393 (Renal) | 84.17 | - | |
| SNB-75 (CNS) | 69.53 | - |
The growth inhibition percentages (GI%) indicate the effectiveness of the compound across these cell lines, with RFX 393 showing particularly high sensitivity.
The mechanism by which this compound exerts its anticancer effects involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Molecular docking studies suggest that it binds effectively to these targets, which are crucial in cell cycle regulation and neuronal signaling.
Table 2: Binding Affinity Data
This binding affinity indicates a strong interaction with the targets, suggesting that the compound could be a viable candidate for further development as an anticancer agent.
Case Studies
In a recent investigation involving a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives, several compounds exhibited enhanced cytotoxicity against renal carcinoma cell lines. Notably, compounds 6s and 6t demonstrated significant inhibition of CDK2 and TRKA, leading to cell cycle arrest in the G0–G1 phase.
Figure 1: Cell Cycle Distribution After Treatment
- Control Group: G0–G1 = 57.08%
- Treated with 6s : G0–G1 = 84.36%
- Treated with 6t : G0–G1 = 78.01%
These findings underscore the potential of this compound in inducing apoptosis and halting cancer cell proliferation.
Q & A
Basic: What are the common synthetic routes for preparing 1-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves:
- Core scaffold formation : Condensation of 5-amino-1-phenylpyrazole-4-carboxamide with aromatic aldehydes in acidic conditions (e.g., using HCOOH or nanocatalysts like Cs12H2[NaP5W30O110]) to form the pyrazolo[3,4-d]pyrimidin-4(5H)-one core .
- Functionalization : Substitution reactions (e.g., chlorination with POCl3) followed by nucleophilic aromatic substitution to introduce the 2,5-dimethoxyphenyl group .
Optimization strategies : - Use water as a solvent for eco-friendly synthesis, achieving 46–70% yields with reduced reaction times .
- Employ nanocatalysts (e.g., Preyssler-type) to enhance regioselectivity and reduce byproducts .
- Monitor reaction progress via TLC or HPLC and purify using recrystallization (DMF/water) .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
- Data collection : Use high-resolution X-ray diffraction (XRD) with monochromatic radiation (e.g., Cu-Kα) to resolve ambiguities in unit cell parameters (e.g., monoclinic P21/n symmetry, a = 4.64 Å, b = 8.08 Å, c = 22.73 Å) .
- Refinement : Apply SHELXL for small-molecule refinement, focusing on hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) to validate intermolecular interactions .
- Validation tools : Cross-check with PLATON or Mercury to identify missed symmetry or disordered regions .
Basic: What spectroscopic methods are critical for characterizing this compound, and how are they interpreted?
Answer:
- 1H/13C NMR : Identify substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrimidinone C=O at δ 163 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 415.1062 for analogs) and isotopic patterns .
- HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs targeting kinase inhibition?
Answer:
- Key modifications :
- Methodology :
- Perform in vitro kinase assays (IC50 determination) and molecular docking (e.g., AutoDock) to predict binding modes .
- Compare with analogs like YLL545 (antiangiogenic IC50 = 12 nM) to refine substituent positioning .
Basic: What green chemistry approaches improve the sustainability of synthesizing this compound?
Answer:
- Solvent selection : Replace DMF or DCM with water or ethanol to reduce toxicity .
- Catalysts : Use recyclable nanocatalysts (e.g., Preyssler nanoparticles) for condensation reactions, achieving >85% yield over 5 cycles .
- Waste reduction : Employ one-pot syntheses and column-free purification (e.g., precipitation/crystallization) .
Advanced: How do reaction mechanisms differ between acid-catalyzed and nanocatalyst-mediated syntheses?
Answer:
- Acid-catalyzed (HCOOH) : Proceeds via imine formation between 5-aminopyrazole and aldehydes, followed by cyclization (rate-determining step) .
- Nanocatalyst-mediated (Preyssler) : The catalyst stabilizes transition states through Brønsted acid sites, accelerating cyclization and reducing activation energy .
- Evidence : Kinetic studies (e.g., Arrhenius plots) show a 50% reduction in activation energy with nanocatalysts compared to traditional acids .
Basic: What analytical challenges arise in purity assessment, and how are they addressed?
Answer:
- Hygroscopicity : Handle samples under inert atmosphere (N2 glovebox) to prevent hydration .
- Byproducts : Use preparative HPLC with gradient elution (ACN/water + 0.1% TFA) to separate regioisomers .
- Quantification : Pair LC-MS with external calibration curves for accurate quantification of low-abundance impurities .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking : Use Glide or GOLD to model binding to PDE9 (PDB: 4D3U), focusing on hydrogen bonds with Gln453 and hydrophobic interactions with Phe441 .
- MD simulations : Run 100-ns trajectories (e.g., AMBER) to assess stability of the dimethoxyphenyl group in the active site .
- QSAR : Develop models using descriptors like logP and polar surface area to predict bioavailability .
Basic: What are the pharmacological applications of this compound, and how are they validated?
Answer:
- Antiangiogenic activity : Inhibit VEGF receptor phosphorylation in HUVEC cells (IC50 < 50 nM) via competitive ATP-binding site blockade .
- Antitumor activity : Test in xenograft models (e.g., MDA-MB-231) with dose-dependent tumor growth suppression .
- Validation : Combine Western blot (p-VEGFR2) and immunohistochemistry (microvessel density) for mechanistic confirmation .
Advanced: How do crystallographic packing interactions influence the compound’s stability and solubility?
Answer:
- Hydrogen bonding : Intermolecular N–H···O bonds (2.8 Å) create a rigid lattice, enhancing thermal stability (TGA: decomposition >250°C) but reducing aqueous solubility .
- π-Stacking : Parallel-displaced stacking of dimethoxyphenyl groups (3.5 Å spacing) contributes to low solubility (~10 µM in PBS) .
- Mitigation : Co-crystallize with cyclodextrins or introduce hydrophilic substituents (e.g., -SO3H) to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
